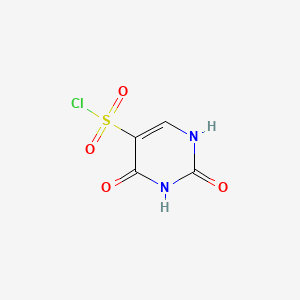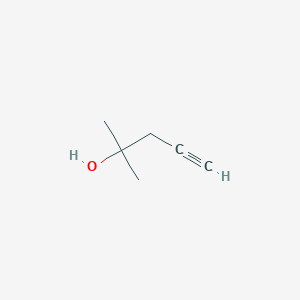
4-Oxo-2,4-diphenylbutanoic acid
Descripción general
Descripción
4-Oxo-2,4-diphenylbutanoic acid is a compound that has been the subject of various studies due to its potential applications in the synthesis of pharmaceuticals, particularly as a precursor for angiotensin-converting enzyme (ACE) inhibitor drugs . The compound is structurally characterized by the presence of a keto group (oxo) and a carboxylic acid group, making it a versatile intermediate for chemical transformations.
Synthesis Analysis
The synthesis of related compounds, such as 2-oxo-4-phenylbutanoic acid (OPBA), has been optimized using response surface methodology (RSM) to achieve high yields under specific conditions. The optimal synthesis conditions for OPBA were found to be a reaction time of 6 hours, a temperature of 65°C, using dried tetrahydrofuran as the solvent, and sodium methoxide as the base, resulting in a yield of 98% . This methodological approach could potentially be applied to the synthesis of 4-oxo-2,4-diphenylbutanoic acid to achieve similar efficiency.
Molecular Structure Analysis
A new polymorph of a structurally similar compound, 4-oxo-4-phenylbutanoic acid, has been discovered, which crystallizes in the monoclinic space group P21/c with a significantly larger cell volume compared to previously known polymorphs. The new polymorph is structurally different from the others by a root-mean-square deviation (RMSD) of about 0.112-0.183 Å, with dimers of molecules bound by intermolecular hydrogen bonds . This information is relevant for understanding the crystalline properties of 4-oxo-2,4-diphenylbutanoic acid, as polymorphism can affect the physical properties and reactivity of a compound.
Chemical Reactions Analysis
The Mitsunobu reaction, which is a method for transforming alcohols into various functional groups, has been performed using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent. This reaction could potentially be adapted for the functionalization of 4-oxo-2,4-diphenylbutanoic acid, as the presence of the oxo group may allow for similar reactivity patterns . Additionally, the polarographic behavior of related compounds has been studied, showing that they undergo reduction to form hydroxy derivatives, which can further hydrolyze to dihydroxybutanoic acids . These studies provide insights into the reactivity of the keto and carboxylic acid functional groups present in 4-oxo-2,4-diphenylbutanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-oxo-2,4-diphenylbutanoic acid can be inferred from studies on similar compounds. For instance, the polarographic reduction of related compounds suggests that 4-oxo-2,4-diphenylbutanoic acid may also exhibit electrochemical behavior that could be useful for analytical purposes . The discovery of new polymorphs of related compounds indicates that 4-oxo-2,4-diphenylbutanoic acid may also exist in different crystalline forms, which could have implications for its solubility, stability, and reactivity .
Aplicaciones Científicas De Investigación
Photochemical Reactions
4-Oxo-2,4-diphenylbutanoic acid and its derivatives have been studied in photochemical reactions. For instance, ethyl 3-oxo-2,4-diphenylbutanoate, a related compound, undergoes irradiation leading to products formed by radical recombination and decarbonylation (Yoshioka, Osawa, & Fukuzawa, 1982).
Polarographic Behavior
The polarographic reduction of derivatives like 4-aryl-2-(1,2-diphenyl-2-oxoethylidenehydrazino)-4-oxo-2-butenoic acids in certain solutions leads to the formation of 4-aryl-2-(1,2-diphenyl-2-hydroxyethylhydrazino)-4-hydroxybutanoic acids, which undergo hydrolysis (Posyagin et al., 2009).
Complex Formation in Inorganic Chemistry
Rhenium complexes with 2-(diphenylphosphinomethyl)aniline, which might involve 4-Oxo-2,4-diphenylbutanoic acid derivatives, form different oxo rhenium(V) complexes. These complexes demonstrate unique behaviors and properties depending on the conditions applied (Schroer, Wagner, & Abram, 2010).
Photoinduced Pinacolisation
The photoinduced pinacolisation of 4-oxo-4-phenylbutanamides, which are closely related to 4-Oxo-2,4-diphenylbutanoic acid, leads to products with unusual diastereoselectivities. This indicates potential applications in stereochemical control in organic synthesis (Lindemann et al., 1999).
Kinetics and Mechanism in Oxidation Reactions
Studies on the kinetics and mechanism of oxidation of 4-oxo-4-arylbutanoic acids by acid bromate provide insights into the behavior of 4-Oxo-2,4-diphenylbutanoic acid in oxidation reactions, which is significant for understanding its reactivity (Reddy & Manjari, 2010).
Propiedades
IUPAC Name |
4-oxo-2,4-diphenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(13-9-5-2-6-10-13)11-14(16(18)19)12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJVYXJKBFVHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287292 | |
| Record name | 4-oxo-2,4-diphenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-2,4-diphenylbutanoic acid | |
CAS RN |
4370-96-1 | |
| Record name | γ-Oxo-α-phenylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 50151 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC59920 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4370-96-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-oxo-2,4-diphenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)





![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)



